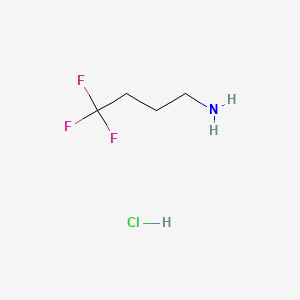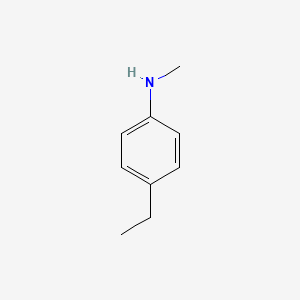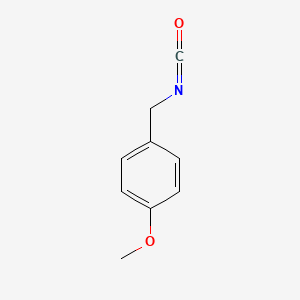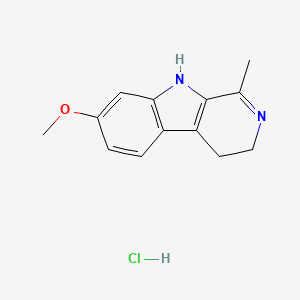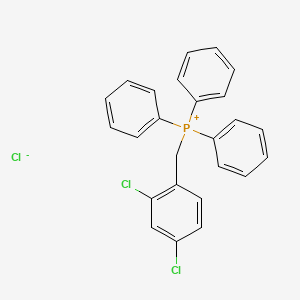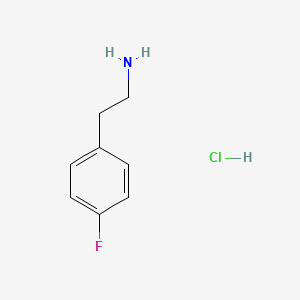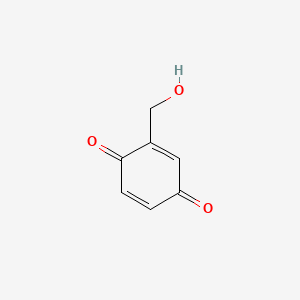
2,2-Dimethyl-1-phenylpropane-1,3-diol
Overview
Description
2,2-Dimethyl-1-phenylpropane-1,3-diol is a compound that falls within the category of phenylpropanoids and aryl alkyl alcohols. These compounds are known for their diverse structures and potential applications in various fields, including fragrance materials and pharmaceuticals. The structural diversity of these compounds allows for a wide range of chemical and physical properties, which can be tailored for specific uses such as fragrances or as intermediates in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylpropane-1,3-diol, has been achieved through the use of starting materials like ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4. The process described for this synthesis is convenient and yields a high purity product, as confirmed by HPLC analysis. The solvent used in the reduction reaction can significantly affect the yield, with alcohol being a cost-effective and high-yielding option. The structure of the synthesized product is typically confirmed using FT-IR and 1H NMR methods .
Molecular Structure Analysis
The molecular structure of phenylpropanoids can be determined using techniques such as single crystal X-ray diffraction analysis. For instance, a β-allyl type phenylpropanoid was found to crystallize in the monoclinic crystal system and exhibited a stable trans-form conformation due to intramolecular hydrogen bonding. The molecules in the crystal were arranged along a screw axis and stabilized by intermolecular hydrogen bonds, with other interactions being van der Waals forces .
Chemical Reactions Analysis
Phenylpropanoids and related compounds can undergo various chemical reactions. For example, 1,3-diphenylpropanetrione reacts with dimethyl phosphite to yield specific phosphorus-containing compounds, with the reaction being influenced by the presence of triethylamine . Additionally, enzymatic methods have been developed to synthesize stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-3-phenylpropanol, a compound similar to 2,2-dimethyl-1-phenylpropane-1,3-diol, have been extensively reviewed. This compound is a primary alcohol and exhibits properties typical of aryl alkyl alcohols, such as solubility in various solvents and a range of toxicological and dermatological effects. The data summarized in the review include acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy data, which are crucial for assessing the safety of such compounds when used as fragrance ingredients .
Scientific Research Applications
Chemical Reactions and Synthesis
2,2-Dimethyl-1-phenylpropane-1,3-diol is involved in various chemical reactions and synthesis processes. For example, it participates in reactions with urea and 1-methylurea, leading to the formation of bicyclic and spiro compounds (Butler, Hussain, & Leitch, 1980). Additionally, a method for synthesizing 2-phenylpropane-1,3-diol, which closely relates to 2,2-dimethyl-1-phenylpropane-1,3-diol, has been reported, showing an 80.1% yield and 99% purity based on HPLC analysis (Zhang Xiu-qin, 2009).
Mechanistic Studies and Catalysts
Mechanistic studies have explored the chemical properties and reactions of related compounds. For instance, 2,2-Dimethyl-1-phenylpropane-1,3-diol's reaction with diborane in specific conditions has been investigated (Marshall & Prager, 1977). In the realm of catalysis, novel cyclic and bicyclic 1,3-diols, closely related to 2,2-Dimethyl-1-phenylpropane-1,3-diol, have been synthesized and used as catalysts for the asymmetric addition of diethylzinc to aromatic aldehydes (Sarvary, Wan, & Frejd, 2002).
Photochemical Studies
Photochemical studies involving derivatives of 2,2-Dimethyl-1-phenylpropane-1,3-diol have been conducted. For example, the photochemical reaction of phenyl-substituted 1,3-diketones, including 2,2-dimethyl-1-phenyl-1,3-diketones, has been explored, revealing insights into the cyclization and cleavage products formed under irradiation (Yoshioka, Suzuki, & Oka, 1984).
Other Applications
The compound also finds use in more specialized chemical applications. For instance, its derivatives have been used in studies of intramolecular hydrogen bonds and in the synthesis of novel optically active compounds (Clark, Emsley, & Hibbert, 1989); (Moldovan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCLCFHXYGTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290873 | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenylpropane-1,3-diol | |
CAS RN |
33950-46-8 | |
| Record name | NSC71578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



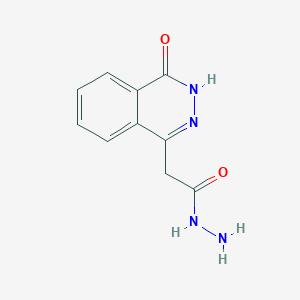
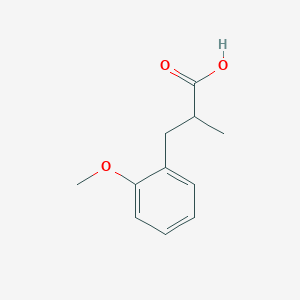
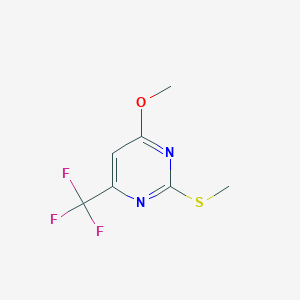
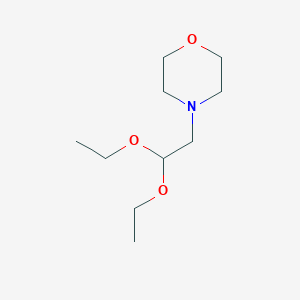
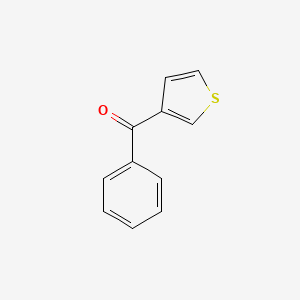
![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)
